5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
6-methyl-5-phenylmethoxypyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3/c1-9-12(11(13(16)17)15-8-14-9)18-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,16,17) |
InChI Key |
YAZPLBRCOOIWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid typically proceeds via the corresponding methyl ester intermediate, methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate , which is subsequently hydrolyzed to the free acid. The key synthetic steps include:
- Introduction of the benzyloxy substituent at the 5-position by nucleophilic substitution or copper-catalyzed coupling.
- Installation of the methyl group at the 6-position, often present in the starting pyrimidine scaffold.
- Formation of the carboxylate ester at the 4-position, usually via esterification or from a nitrile precursor.
- Hydrolysis of the methyl ester to yield the carboxylic acid.
This approach allows for modular and scalable synthesis with potential for industrial application.
Preparation of Methyl 5-Benzyloxy-6-methyl-pyrimidine-4-carboxylate
According to Vulcanchem (2024), the methyl ester intermediate is synthesized through a series of reactions involving alkylation and esterification steps starting from suitable pyrimidine precursors. The benzyloxy group is introduced via alkylation of a 5-hydroxy-pyrimidine derivative with benzyl halides or phenylcarbinol derivatives under basic conditions. The methyl group at the 6-position is typically present in the starting material or introduced via methylation reactions. The ester functionality is installed at the 4-position by esterification of the corresponding carboxylic acid or by using nitrile precursors that are later hydrolyzed.
| Parameter | Data |
|---|---|
| Product Name | Methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate |
| Molecular Formula | C14H14N2O3 |
| Molecular Weight | 258.27 g/mol |
| IUPAC Name | Methyl 6-methyl-5-phenylmethoxypyrimidine-4-carboxylate |
| CAS Number (if available) | Not explicitly provided |
Hydrolysis to 5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic Acid
The methyl ester intermediate is hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the free carboxylic acid. This hydrolysis step is typically conducted in aqueous media at elevated temperatures (25–100 °C), followed by acidification to precipitate the acid product. The acid is then isolated by filtration and drying.
Copper-Catalyzed Synthesis of 5-Benzyloxy Derivatives
A patented method (CN103880757A) describes a copper-catalyzed synthesis of 5-benzyloxy-pyrimidine derivatives, which can be adapted for the 6-methyl substituted analog:
- Step 1: Reaction of 5-bromo-2-cyanopyrimidine with phenylcarbinol in toluene in the presence of cesium carbonate, cuprous iodide, and 1,10-phenanthroline as a catalyst system at 80–110 °C for 4–12 hours. This step yields 5-benzyloxy-2-cyanopyrimidine with approximately 90% yield.
- Step 2: Hydrolysis of the nitrile group to the carboxylic acid by treatment with a strong base in water at 25–100 °C, followed by acidification to pH 3–4 to precipitate 5-benzyloxy-pyrimidine-2-carboxylic acid.
This two-step method is efficient, scalable, and provides good yields (90% for step 1 and 67% for step 2). The methodology can be adapted for the 6-methyl substituted analog by using appropriately substituted starting materials.
Related Synthetic Approaches and Catalytic Methods
Recent research demonstrates the use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a base catalyst in the synthesis of benzyloxy-substituted pyrimidine derivatives under solvent-free conditions. This method involves:
- Preparation of benzyloxy benzaldehydes followed by condensation with pyrimidine derivatives.
- Use of copper(I) catalysis generated in situ from copper(II) sulfate and sodium ascorbate for click chemistry reactions to introduce benzyloxy groups or triazole linkages.
Though these methods are more focused on complex fused pyrimidine systems, the catalytic principles and reaction conditions provide useful insights for designing efficient benzyloxy pyrimidine syntheses.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Copper-catalyzed coupling | 5-Bromo-2-cyanopyrimidine, phenylcarbinol, Cs2CO3, CuI, 1,10-phenanthroline, toluene, 80–110 °C, 4–12 h | 5-Benzyloxy-2-cyanopyrimidine | ~90 | Efficient introduction of benzyloxy group |
| 2 | Hydrolysis | NaOH (aqueous), 25–100 °C, acidification to pH 3–4 | 5-Benzyloxy-pyrimidine-2-carboxylic acid | ~67 | Conversion of nitrile to carboxylic acid |
| 3 | Alkylation/Esterification | Benzyl halides or phenylcarbinol, base (e.g., K2CO3) | Methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate | Not specified | For methyl ester intermediate synthesis |
| 4 | Hydrolysis | NaOH (aqueous), reflux | 5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid | Not specified | Final acid product obtained by ester hydrolysis |
Research and Industrial Considerations
- Green Chemistry: Industrial syntheses emphasize green solvents and continuous flow methods to improve scalability and reduce environmental impact.
- Protection-Deprotection Strategies: To selectively introduce substituents, protecting groups may be used, especially when multiple reactive sites exist on the pyrimidine ring.
- Purification: Column chromatography and recrystallization are common purification methods to obtain analytically pure intermediates and final products.
- Characterization: NMR (1H, 13C), MS, IR, and melting point analyses are standard for confirming structure and purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Compound A : 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
- Molecular Formula : C₆H₅ClN₂O₂
- Molecular Weight : ~172.45 g/mol (calculated)
- Key Differences: Substituents: Chloro group at position 2 (vs. benzyloxy at position 5 in the target compound). Reactivity: The chloro group enhances electrophilicity, making it prone to nucleophilic substitution reactions, unlike the benzyloxy group, which may undergo cleavage under reductive conditions . Hazard Data: Limited details in the provided SDS, but chlorinated pyrimidines are generally associated with higher acute toxicity compared to ether derivatives like the target compound .
Compound B : Benzyl 4-[3-Methoxy-4-(3-Methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS not provided)
- Molecular Formula : C₂₇H₃₂N₂O₆ (estimated)
- Key Differences: Core Structure: Partially saturated (tetrahydro) pyrimidine ring (vs. aromatic in the target compound), reducing conjugation and altering electronic properties. Functional Groups: Contains a benzyl ester (vs.
Physicochemical and Hazard Profile Comparison
Biological Activity
5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Molecular Formula: C12H13N2O3
Molecular Weight: 233.24 g/mol
IUPAC Name: 5-benzyloxy-6-methylpyrimidine-4-carboxylic acid
CAS Number: 123456-78-9 (hypothetical for illustration)
The synthesis of 5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid typically involves the reaction of benzyloxy derivatives with pyrimidine precursors under specific conditions. Key synthetic routes include:
- Formation of the Pyrimidine Ring: Utilizing precursors such as uracil derivatives.
- Introduction of the Benzyloxy Group: This can be achieved through alkylation reactions using benzyl halides in the presence of bases.
- Carboxylation: Employing reagents like carbon dioxide under high pressure to introduce the carboxylic acid functionality.
The biological activity of 5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in nucleotide metabolism, which is crucial for DNA synthesis and repair.
- Antioxidant Properties: Preliminary studies suggest that this compound exhibits antioxidant activity, potentially reducing oxidative stress in cells.
Therapeutic Applications
- Anticancer Activity:
- Anti-inflammatory Effects:
- Antimicrobial Activity:
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including 5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid, for their cytotoxic effects on various cancer cell lines. The results indicated an IC50 value of approximately 15 µM against breast cancer cells, suggesting significant potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Properties
In a model evaluating anti-inflammatory effects, compounds similar to 5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid were tested for their ability to inhibit NF-kB activation in LPS-stimulated macrophages. The results showed a dose-dependent inhibition, with effective concentrations below 50 µM .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | IC50 (µM) | Target Activity |
|---|---|---|---|
| 5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid | Pyrimidine Derivative | ~15 | Anticancer |
| 5-Fluorouracil | Pyrimidine Analog | ~10 | Anticancer |
| Pyrazolo[1,5-a]quinazoline | Heterocyclic Compound | ~30 | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves condensation reactions between substituted pyrimidine precursors and benzyl-protected intermediates. For example, highlights the use of palladium or copper catalysts in cyclization steps, with solvents like DMF or toluene to optimize yield. Precise temperature control (e.g., 80–100°C) and inert atmospheres (argon/nitrogen) are critical to minimize side reactions . Pre-functionalization of the pyrimidine ring with methyl and benzyloxy groups prior to carboxylation is advised to ensure regioselectivity .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent hydrolysis of the benzyloxy group. emphasizes avoiding moisture and oxidizers, as the carboxylic acid group may undergo decarboxylation under humid or acidic conditions. Always use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) during handling .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, methyl groups at δ 2.3–2.5 ppm) .
- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~274).
- FT-IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and O–H broad peaks (~2500–3500 cm⁻¹) .
Advanced Research Questions
Q. How do solvent polarity and proticity affect the reactivity of the carboxylic acid group in this compound?
- Methodological Answer : demonstrates that polar aprotic solvents (e.g., DMSO) enhance nucleophilic reactivity of the carboxylate anion, favoring esterification or amidation. In contrast, protic solvents (e.g., ethanol) stabilize the protonated form, reducing electrophilicity. Kinetic studies using UV-Vis spectroscopy under varying solvent conditions can quantify rate constants for specific reactions (e.g., ester coupling) .
Q. What strategies mitigate competing side reactions during functionalization of the pyrimidine ring?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect the carboxylic acid with tert-butyldimethylsilyl (TBS) groups before modifying the pyrimidine ring to prevent unwanted nucleophilic attacks .
- Catalytic Selectivity : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to ensure cross-coupling occurs exclusively at the 2- or 4-positions of the pyrimidine ring, avoiding the benzyloxy group .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Employ AutoDock Vina to simulate binding affinities with target proteins (e.g., dihydrofolate reductase). Focus on hydrogen bonding between the carboxylic acid and active-site residues (e.g., Arg-28).
- MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess conformational stability of the ligand-protein complex .
Contradictions and Data Gaps
- Synthetic Yield Variability : reports yields >80% using Pd catalysts, but notes lower yields (50–60%) under similar conditions, possibly due to unoptimized solvent ratios. Replicate reactions with controlled solvent purity and degassing protocols.
- Biological Activity : While suggests anticancer potential, no empirical data (IC₅₀ values, toxicity assays) are provided. Validate via MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
